环己基甲磺酰氟

描述

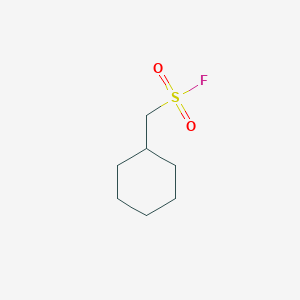

Cyclohexylmethanesulfonyl fluoride is an organosulfur compound with the molecular formula C7H13FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a cyclohexylmethyl group. This compound is known for its reactivity and is used in various chemical and biological applications.

科学研究应用

Medicinal Chemistry

Inhibition of Enzymes

CHMSF has been studied for its potential as an inhibitor of specific enzymes, particularly in the context of Alzheimer's disease. Research indicates that cyclohexyl sulphone derivatives, including CHMSF, can inhibit gamma-secretase, an enzyme involved in the processing of amyloid precursor protein (APP). This inhibition is crucial for developing therapeutic strategies against Alzheimer's disease by reducing amyloid-beta production .

Case Study: Gamma-Secretase Inhibition

A significant study demonstrated that CHMSF derivatives effectively inhibit gamma-secretase activity in vitro. The findings suggest that these compounds can modulate APP processing, highlighting their potential as therapeutic agents for Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclohexyl group could enhance inhibitory potency .

Synthetic Organic Chemistry

Reagent in Synthesis

CHMSF serves as a versatile reagent in organic synthesis, particularly for the introduction of sulfonyl fluoride groups into various substrates. Its ability to act as a sulfonylating agent makes it valuable for creating sulfonamides and methanesulfonates, which are important intermediates in drug synthesis.

Table 1: Comparison of Sulfonyl Fluorides in Organic Synthesis

| Compound | Application | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexylmethanesulfonyl fluoride | Sulfonylation of alcohols | 85 | Room temperature, 24h |

| Methanesulfonyl chloride | Formation of methanesulfonates | 90 | Reflux with base |

| Butane-1-sulfonyl fluoride | Synthesis of sulfonamides | 80 | Mild acidic conditions |

The above table summarizes the efficacy of CHMSF compared to other sulfonyl fluorides in organic synthesis. The high yield achieved under mild conditions demonstrates its practical utility.

Biochemical Applications

Fluorophore Development

CHMSF has been utilized in the development of fluorophores for biochemical assays. Its ability to incorporate fluorine into molecular structures enhances the photophysical properties of compounds, making them suitable for imaging and detection applications.

Case Study: Fluorescent Probes

A recent study highlighted the synthesis of fluorescent probes using CHMSF as a key reagent. These probes demonstrated enhanced sensitivity and specificity for detecting biological targets, showcasing CHMSF's role in advancing fluorescence-based analytical techniques .

作用机制

Target of Action

Cyclohexylmethanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of Cyclohexylmethanesulfonyl fluoride are likely to be proteins or enzymes in the body that interact with electrophilic species .

Mode of Action

The mode of action of Cyclohexylmethanesulfonyl fluoride involves its interaction with its targets in the body. As an electrophilic warhead, it can form covalent bonds with nucleophilic sites on proteins or enzymes . This interaction can lead to changes in the function of these proteins or enzymes, potentially altering biochemical processes within the body .

Biochemical Pathways

Given its electrophilic nature, it is likely that it interacts with a variety of biochemical pathways, potentially affecting protein function and enzyme activity

Pharmacokinetics

It is known that sulfonyl fluorides, in general, are resistant to hydrolysis under physiological conditions, which may contribute to their stability and bioavailability .

Result of Action

The molecular and cellular effects of Cyclohexylmethanesulfonyl fluoride’s action are likely to be diverse, given its potential to interact with a variety of proteins and enzymes. These effects could include changes in protein function, alterations in biochemical pathways, and potential impacts on cellular processes .

Action Environment

The action, efficacy, and stability of Cyclohexylmethanesulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound. Additionally, the presence of other molecules could influence its interactions with its targets

生化分析

Biochemical Properties

Cyclohexylmethanesulfonyl fluoride plays a crucial role in biochemical reactions by inhibiting serine proteases. These enzymes are involved in numerous physiological processes, including digestion, immune response, and blood coagulation. Cyclohexylmethanesulfonyl fluoride interacts with the active site of serine proteases, forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. The compound is particularly effective against enzymes such as trypsin, chymotrypsin, and thrombin .

Cellular Effects

Cyclohexylmethanesulfonyl fluoride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, cyclohexylmethanesulfonyl fluoride can alter cellular processes such as apoptosis, proliferation, and differentiation. For example, in immune cells, the inhibition of serine proteases can affect the activation and function of immune responses .

Molecular Mechanism

The molecular mechanism of cyclohexylmethanesulfonyl fluoride involves the formation of a covalent bond with the serine residue in the active site of serine proteases. This covalent modification prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. The inhibition is irreversible, meaning that the enzyme remains inactive even after the removal of cyclohexylmethanesulfonyl fluoride. This mechanism is crucial for its effectiveness as a protease inhibitor in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexylmethanesulfonyl fluoride can change over time. The compound is relatively stable under normal storage conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that cyclohexylmethanesulfonyl fluoride can have lasting effects on cellular function, particularly in in vitro studies where it is used to inhibit protease activity during protein extraction and purification .

Dosage Effects in Animal Models

The effects of cyclohexylmethanesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity. At high doses, cyclohexylmethanesulfonyl fluoride can cause adverse effects, including toxicity and disruption of normal physiological processes. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to issues such as organ damage and impaired immune function .

Metabolic Pathways

Cyclohexylmethanesulfonyl fluoride is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and chymotrypsin, which are part of the digestive process. By inhibiting these enzymes, cyclohexylmethanesulfonyl fluoride can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the organism. The compound’s interaction with these enzymes is crucial for its role in biochemical research and therapeutic applications .

Transport and Distribution

Within cells and tissues, cyclohexylmethanesulfonyl fluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects on serine proteases. The distribution of cyclohexylmethanesulfonyl fluoride within the cell is essential for its effectiveness as a protease inhibitor .

Subcellular Localization

The subcellular localization of cyclohexylmethanesulfonyl fluoride is primarily in the cytoplasm, where it interacts with serine proteases. The compound may also localize to specific organelles, such as lysosomes, where protease activity is high. The targeting of cyclohexylmethanesulfonyl fluoride to these compartments is facilitated by its chemical properties and interactions with cellular components. This localization is crucial for its function as a protease inhibitor and its effectiveness in biochemical applications .

准备方法

Synthetic Routes and Reaction Conditions

Cyclohexylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or hydrogen fluoride (HF) under controlled conditions . The reaction typically requires anhydrous conditions and may be carried out in a polar aprotic solvent like acetonitrile.

Industrial Production Methods

In industrial settings, the production of cyclohexylmethanesulfonyl fluoride often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of phase transfer catalysts can enhance the reaction efficiency and yield .

化学反应分析

Types of Reactions

Cyclohexylmethanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or sulfinate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or thiols.

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of sulfonamides or sulfinates.

相似化合物的比较

Similar Compounds

Phenylmethanesulfonyl fluoride: Another sulfonyl fluoride compound known for its use as a serine protease inhibitor.

Methanesulfonyl fluoride: A simpler sulfonyl fluoride compound with similar reactivity but different steric properties.

Uniqueness

Cyclohexylmethanesulfonyl fluoride is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic interactions are required. Its reactivity and stability also make it a versatile reagent in various chemical and biological processes .

生物活性

Cyclohexylmethanesulfonyl fluoride (CMF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly as an inhibitor in various biochemical pathways. This article explores the synthesis, biological mechanisms, and relevant case studies associated with CMF, highlighting its potential applications in pharmacology and biochemistry.

Cyclohexylmethanesulfonyl fluoride is categorized as a sulfonyl fluoride, which are known for their reactivity due to the presence of the sulfonyl group (–SO2–) and the fluoride atom. The synthesis of CMF typically involves the transformation of sulfonate precursors using fluorinating agents under controlled conditions. Recent advancements in synthetic methodologies have improved the efficiency and safety of producing sulfonyl fluorides, including CMF, through one-pot reactions that utilize readily available reagents .

CMF acts primarily as an irreversible inhibitor of serine hydrolases, a class of enzymes that play critical roles in lipid metabolism, signal transduction, and neurotransmission. The mechanism involves the formation of a covalent bond between the serine residue in the active site of the enzyme and the electrophilic sulfur atom in CMF. This interaction effectively shuts down enzyme activity, leading to altered metabolic pathways.

Inhibition Studies

In vitro studies have demonstrated that CMF exhibits potent inhibitory effects on several enzymes:

- Lipoprotein lipase (LPL) : CMF has been shown to inhibit LPL activity, which is crucial for lipid metabolism. The potency of CMF as an inhibitor is comparable to other well-known sulfonyl fluorides .

- Acetylcholinesterase (AChE) : CMF also demonstrates inhibitory effects on AChE, which is essential for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission .

Case Studies and Research Findings

Several studies have investigated the biological implications of CMF:

- Lipoprotein Metabolism : A study conducted by researchers explored the effects of CMF on lipoprotein metabolism in animal models. The results indicated that administration of CMF led to significant alterations in lipid profiles, suggesting its potential use in managing dyslipidemia .

- Neurotoxicity Assessment : Research focusing on neurotoxic effects associated with fluoride exposure has drawn parallels to compounds like CMF due to their structural similarities. While not directly studied for neurotoxicity, understanding the biochemical pathways affected by CMF can provide insights into potential neurobehavioral impacts .

- Pharmacological Applications : The unique properties of CMF have prompted investigations into its use as a pharmacological agent. For instance, its ability to inhibit specific enzymes involved in metabolic pathways may be leveraged for therapeutic interventions in metabolic disorders .

Comparative Analysis of Sulfonyl Fluorides

The following table summarizes key characteristics and biological activities of various sulfonyl fluorides, including CMF:

属性

IUPAC Name |

cyclohexylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAADUJDYQWVARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292798 | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-31-2 | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。